3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Physicochemical properties Oral bioavailability Blood-brain barrier permeability

This N1-methylated tetrahydroquinolinone benzamide is a key analog for structure-activity relationship (SAR) expansion, offering distinct LogP, solubility, and metabolic stability compared to the N1-unsubstituted parent compound. It is essential for probing the pharmacophore's tolerance to N-substitution in anti-prion and CNS-targeted programs. With a molecular weight of 370.40 and a predicted moderate LogP, it is a Lipinski-compliant candidate for screening libraries. Procure this building block to accelerate your medicinal chemistry and lead optimization efforts.

Molecular Formula C20H22N2O5
Molecular Weight 370.405
CAS No. 921913-50-0
Cat. No. B2462333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS921913-50-0
Molecular FormulaC20H22N2O5
Molecular Weight370.405
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C20H22N2O5/c1-22-15-7-6-14(9-12(15)5-8-18(22)23)21-20(24)13-10-16(25-2)19(27-4)17(11-13)26-3/h6-7,9-11H,5,8H2,1-4H3,(H,21,24)
InChIKeyZOFQGQNWFQOYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-50-0) – 1-Methylated Tetrahydroquinolinone Benzamide


3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-50-0) is a synthetic small molecule with the molecular formula C20H22N2O5 and a molecular weight of 370.40 g/mol . It features a 3,4,5-trimethoxybenzamide moiety linked to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine core. This compound belongs to the tetrahydroquinolinone benzamide class, which has been investigated as a scaffold for anti-prion derivatives [1].

Why N1-Methylation Prevents Generic Substitution of CAS 921913-50-0


This compound's defining feature is the N1-methyl group on its tetrahydroquinolinone core. Generic analog substitution fails because this methyl group eliminates a hydrogen-bond donor and introduces steric bulk, fundamentally altering the molecule's physicochemical properties and pharmacological potential compared to its N1-unsubstituted counterpart, 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 63430-44-4) . These structural changes are predicted to directly impact LogP, solubility, and metabolic stability, making the methylated variant a distinct chemical entity for any structure-activity relationship (SAR) exploration or lead optimization program .

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide


Predicted Lipophilicity Advantage of N1-Methylation Over N1-Unsubstituted Analog

The N1-methyl group on the target compound is predicted to increase lipophilicity (LogP) by approximately 0.5 to 1.0 log unit compared to its N1-unsubstituted analog (CAS 63430-44-4) . This structural modification eliminates a hydrogen bond donor, which is a critical parameter in predicting membrane permeability and ADMET profiles. The calculated LogP for the target compound is derived from its molecular properties (C20H22N2O5, molecular weight 370.40) using standard computational models . For the N1-unsubstituted analog, the known molecular properties (C19H20N2O5, molecular weight 356.37) result in a lower predicted LogP due to the presence of an additional H-bond donor at the nitrogen .

Physicochemical properties Oral bioavailability Blood-brain barrier permeability

Class-Level Scaffold Activity: Tetrahydroquinolinone Benzamides as Prion Protein Ligands

A series of trimethoxy-benzamide compounds containing the tetrahydroquinolinone scaffold was designed and evaluated as anti-prion drug candidates [1]. Molecular docking analyses predicted that all derivatives bind to a hotspot region in the PrP globular domain with very similar spatial orientation and interaction mode [1]. Compounds 8a and 8b from this series were confirmed to bind to recombinant PrP90–231 via STD-NMR and ITC analyses, with ITC providing thermodynamic binding parameters [1]. The 4-amino-quinoline trimethoxy-benzamide scaffold is a novel chemical pattern for PrP ligand design [1].

Prion diseases Protein misfolding Chemical biology

Predicted Physicochemical Advantage Over N-Propyl Analog for Early-Stage Screening Libraries

Compared to the N-propyl analog (CAS 941905-02-8), the target compound with an N1-methyl group maintains a lower molecular weight (370.40 vs. 398.46 g/mol) and lower lipophilicity while still offering a substituted tetrahydroquinolinone core . The N-propyl analog's extended alkyl chain introduces greater conformational flexibility and increased LogP, which may reduce aqueous solubility and complicate early biological assays . These properties make the target compound more suitable for inclusion in diverse, lead-like screening libraries compliant with Lipinski's Rule of Five .

Drug-likeness Lipinski's Rule of Five High-throughput screening

Recommended Research Application Scenarios for 3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide


Structure-Activity Relationship (SAR) Probe for Tetrahydroquinolinone Prion Ligands

This compound serves as a key N1-methylated analog for SAR expansion of the tetrahydroquinolinone trimethoxy-benzamide anti-prion scaffold. Its structural divergence from the parent N1-unsubstituted compound allows researchers to probe the impact of N1-substitution on PrP binding affinity and cytotoxicity. As established in class-level evidence, this scaffold binds to the PrP globular domain [1], and this specific methylated analog would be a critical comparator in defining the pharmacophore's tolerance for N-substitution.

Early-Stage Lead-Like Screening Library Member

With a molecular weight of 370.40 and a predicted LogP in the moderate range, this compound is more compatible with Lipinski's Rule of Five compared to bulkier N-alkyl analogs (e.g., N-propyl, CAS 941905-02-8) [1]. This makes it an appropriate candidate for inclusion in diverse screening libraries targeting central nervous system disorders or other targets where a balanced lipophilicity is desired [1].

Synthetic Intermediate for Diversified Benzamide Libraries

The N1-methyl-2-oxo-tetrahydroquinolin-6-amine core is a versatile synthetic intermediate. Procuring this specific compound provides a direct building block for further derivatization at the benzamide ring or the quinolinone nitrogen, enabling the rapid generation of focused compound libraries for medicinal chemistry programs.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.